(S)-2-AMino-2-(naphthalen-1-yl)ethanol
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Overview
Description
(S)-2-Amino-2-(naphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(naphthalen-1-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(naphthalen-1-yl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the catalytic hydrogenation of the corresponding imine, formed by the reaction of naphthaldehyde with an amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(naphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-(naphthalen-1-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(naphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular signaling pathways, affecting various biological processes such as metabolism, cell growth, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Naphthalen-1-yl)ethanol: A similar compound with a hydroxyl group instead of an amino group.
(S)-2-(Naphthalen-1-yl)propanoic acid: Another related compound with a carboxylic acid group.
Uniqueness
(S)-2-Amino-2-(naphthalen-1-yl)ethanol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(2S)-2-amino-2-naphthalen-1-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHQOMBLOZMEG-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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